6-(Pentylcarbamoyl)pyridine-2-carboxylic acid 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1154973-60-0
VCID: VC2625877
InChI: InChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17)
SMILES: CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

6-(Pentylcarbamoyl)pyridine-2-carboxylic acid

CAS No.: 1154973-60-0

Cat. No.: VC2625877

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

6-(Pentylcarbamoyl)pyridine-2-carboxylic acid - 1154973-60-0

Specification

CAS No. 1154973-60-0
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 6-(pentylcarbamoyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17)
Standard InChI Key MPMNPDLGMCDVJJ-UHFFFAOYSA-N
SMILES CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O
Canonical SMILES CCCCCNC(=O)C1=NC(=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

6-(Pentylcarbamoyl)pyridine-2-carboxylic acid belongs to the class of substituted pyridine compounds, specifically those containing carboxylic acid and amide functionalities. The compound features a pyridine ring as its core structure with two key functional groups: a carboxylic acid at the 2-position and a pentylcarbamoyl group at the 6-position.

Chemical Identification Data

The compound's chemical identifiers and properties are comprehensively outlined in the table below:

ParameterValue
Chemical Name6-(Pentylcarbamoyl)pyridine-2-carboxylic acid
CAS Registry Number1154973-60-0
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.27 g/mol
IUPAC Name6-(pentylcarbamoyl)pyridine-2-carboxylic acid
InChIInChI=1S/C12H16N2O3/c1-2-3-4-8-13-11(15)9-6-5-7-10(14-9)12(16)17/h5-7H,2-4,8H2,1H3,(H,13,15)(H,16,17)
InChIKeyMPMNPDLGMCDVJJ-UHFFFAOYSA-N
SMILESCCCCCNC(=O)C1=NC(=CC=C1)C(=O)O
PubChem Compound ID43558298

This compound contains three oxygen atoms and two nitrogen atoms, contributing to its potential for hydrogen bonding and other molecular interactions.

Structural Features

The structural arrangement of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid features:

  • A pyridine ring serving as the aromatic core

  • A carboxylic acid group (-COOH) at the 2-position of the pyridine ring

  • A pentylcarbamoyl group (-CO-NH-C₅H₁₁) at the 6-position

  • An extended aliphatic chain (pentyl) attached to the carbamoyl nitrogen

This structural configuration creates an asymmetric molecule with distinct reactivity at different positions. The presence of both acidic (carboxylic acid) and amide functional groups provides potential for diverse chemical reactions and interactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid is essential for its proper handling, storage, and application in research settings.

Physical Properties

The physical characteristics of this compound are primarily determined by its molecular structure:

PropertyDescription/Value
Physical StateCrystalline solid (at standard conditions)
ColorOff-white to white powder
Molecular Weight236.27 g/mol
SolubilityLikely soluble in polar organic solvents, partially soluble in water
AcidityContains carboxylic acid group (acidic)

The compound's physical properties are influenced by both the aromatic pyridine ring and the aliphatic pentyl chain, creating a balance between hydrophilic and hydrophobic characteristics.

Chemical Reactivity

The chemical reactivity of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid is determined by its functional groups:

  • The carboxylic acid group can participate in:

    • Acid-base reactions

    • Esterification

    • Amidation reactions

    • Salt formation with bases

  • The amide linkage (carbamoyl group) provides:

    • Hydrogen bonding capability

    • Potential for hydrolysis under acidic or basic conditions

    • Structural rigidity due to partial double-bond character

  • The pyridine ring contributes:

    • Basicity through the nitrogen atom

    • Potential for coordination with metal ions

    • Sites for electrophilic or nucleophilic attack under specific conditions

Synthesis and Preparation Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid itself, information about related compounds suggests potential synthetic routes:

  • Acyl chloride methods - Similar to the synthesis of monoamide isomers described in search result , the compound might be synthesized through:

    • Conversion of pyridine-2,6-dicarboxylic acid to the corresponding acyl chloride

    • Selective reaction of one acyl chloride group with pentylamine

    • Hydrolysis of any protecting groups if necessary

  • One-pot synthesis approach - Based on the novel synthesis methods described for substituted pyridine-2,6-dicarboxylic acid derivatives in search result :

    • Reaction of pyruvates and aldehydes with pyrrolidine-acetic acid catalyst

    • Formation of dihydropyran intermediates

    • Reaction with ammonium acetate under mild conditions

Advantages of Modern Synthetic Methods

The synthesis approaches for pyridine dicarboxylic acid derivatives have several advantages:

  • Mild reaction conditions reducing side reactions

  • One-pot reaction protocols increasing efficiency

  • High atom economy minimizing waste

  • Potential for introducing various substituents at different positions

These synthetic principles likely apply to the preparation of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid, though specific optimization would be required for this particular compound.

Applications and Research Significance

Current Research Applications

Based on the information available in the search results and the chemical nature of similar compounds, 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid may have applications in:

  • Chemical Research

    • As a building block for more complex molecules

    • Study of structure-activity relationships in pyridine derivatives

    • Development of synthetic methodologies

  • Biological Investigations

    • Potential use as a chemical probe for biological research

    • Study of binding interactions with biological targets

    • Investigation of structure-function relationships in drug development

Related Compounds and Structural Analogs

Pyridine Carboxylic Acid Derivatives

Several structurally related compounds provide context for understanding 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid:

  • 6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid

    • Molecular Formula: C₁₀H₁₂N₂O₄

    • Molecular Weight: 224.21 g/mol

    • Differs by having a 2-methoxyethyl group instead of pentyl chain

  • 6-Amino-2-pyridinecarboxylic acid

    • Molecular Formula: C₆H₆N₂O₂

    • Molecular Weight: 138.13 g/mol

    • Contains an amino group at the 6-position instead of pentylcarbamoyl

  • 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid

    • Molecular Formula: C₇H₈NO₅P

    • Molecular Weight: 217.12 g/mol

    • Features a phosphonomethyl group rather than pentylcarbamoyl

Comparative Analysis

The table below provides a comparative analysis of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid and its structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
6-(Pentylcarbamoyl)pyridine-2-carboxylic acidC₁₂H₁₆N₂O₃236.27Reference compound
6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acidC₁₀H₁₂N₂O₄224.21Methoxyethyl vs. pentyl group
6-Amino-2-pyridinecarboxylic acidC₆H₆N₂O₂138.13Simple amino vs. pentylcarbamoyl
6-(Phosphonomethyl)pyridine-2-Carboxylic AcidC₇H₈NO₅P217.12Phosphonomethyl vs. pentylcarbamoyl

These structural variations likely result in different physicochemical properties, affecting solubility, reactivity, and potential biological interactions .

Analytical Characterization

Chromatographic Methods

For purity assessment and analysis, the compound would typically be analyzed using:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS) if derivatized to increase volatility

Future Research Directions

Unexplored Research Areas

Several promising areas for future investigation of 6-(Pentylcarbamoyl)pyridine-2-carboxylic acid include:

  • Structure-Activity Relationship Studies

    • Systematic variation of the pentyl chain length

    • Modification of the carboxylic acid functionality

    • Investigation of isosteric replacements of the pyridine ring

  • Synthetic Methodology Development

    • Optimization of synthetic routes

    • Development of enantioselective synthesis methods

    • Green chemistry approaches to preparation

  • Biological Activity Screening

    • Evaluation of potential biological activities

    • Investigation of binding to specific biological targets

    • Exploration of structure-based drug design applications

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